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Abstract
Ruboxyl, chemically known as D-Ribose, is a naturally occurring pentose monosaccharide that

serves as a fundamental building block for essential biomolecules, including ribonucleic acid

(RNA) and adenosine triphosphate (ATP). Its central role in cellular metabolism, particularly in

energy production and nucleotide synthesis, has positioned it as a molecule of significant

interest in biomedical research and drug development. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis

methodologies, and key biological pathways associated with D-Ribose. Detailed experimental

protocols and visual representations of metabolic pathways are presented to facilitate a deeper

understanding and application in a research setting.

Chemical Structure and Identification
Ruboxyl is the commercial name for the dextrorotatory enantiomer of ribose, D-Ribose. It is a

five-carbon sugar with the chemical formula C₅H₁₀O₅. In aqueous solution, D-Ribose exists in

equilibrium between its linear aldehyde form and cyclic furanose and pyranose structures. The

β-D-ribofuranose form is the biologically active isomer, incorporated into nucleotides and

nucleic acids.
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Table 1: Chemical Identifiers for D-Ribose (Ruboxyl)

Identifier Value

IUPAC Name (3R,4R,5R)-oxane-2,3,4,5-tetrol[1]

Synonyms Ruboxyl, D-ribopyranose, Ribopyranose[1]

CAS Number 50-69-1[1]

Molecular Formula C₅H₁₀O₅[1]

Molecular Weight 150.13 g/mol

SMILES String C1--INVALID-LINK--O)O)O">C@HO[1]

Physicochemical Properties
The physical and chemical characteristics of D-Ribose are crucial for its handling, formulation,

and application in experimental settings.

Table 2: Physicochemical Properties of D-Ribose

Property Value

Melting Point 88-92 °C

Solubility Soluble in water.

Optical Rotation [α]20/D −19.7° (c = 4 in H₂O)

pKa 12.21 ± 0.20 (Predicted)

Appearance White to off-white crystalline powder.

Synthesis of D-Ribose
D-Ribose can be produced through both chemical synthesis and microbial fermentation.

Fermentation is the primary method for commercial production due to its higher efficiency and

stereoselectivity.
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Experimental Protocol: Microbial Production of D-
Ribose from Glucose
This protocol outlines a general procedure for the fermentative production of D-Ribose using a

transketolase-deficient strain of Bacillus subtilis.

1. Strain and Culture Media:

Microorganism:Bacillus subtilis strain with a deficient or mutated transketolase gene.
Seed Medium (per liter): 20 g glucose, 10 g peptone, 5 g yeast extract, 5 g NaCl. Adjust pH
to 7.0-7.2.
Fermentation Medium (per liter): 100-200 g glucose, 20 g corn steep liquor, 5 g (NH₄)₂SO₄, 2
g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.01 g MnSO₄·H₂O. Adjust pH to 7.0.

2. Fermentation Process:

Inoculate a flask containing 50 mL of seed medium with a single colony of the B. subtilis
strain and incubate at 37°C with shaking at 200 rpm for 12-16 hours.
Transfer the seed culture to a 5 L fermenter containing 3 L of fermentation medium.
Maintain the fermentation conditions at 37°C, with an aeration rate of 1.0-1.5 vvm (volume of
air per volume of medium per minute) and an agitation speed of 400-600 rpm. Control the pH
at 7.0 by automatic addition of 2 M NaOH.
Monitor glucose consumption and D-ribose production periodically by taking samples and
analyzing them using HPLC.
The fermentation is typically carried out for 48-72 hours, or until glucose is depleted and D-
ribose concentration reaches its maximum.

3. Purification of D-Ribose:

Remove bacterial cells from the fermentation broth by centrifugation or microfiltration.
Decolorize the supernatant using activated carbon.
Remove salts and other ionic impurities using a combination of cation and anion exchange
chromatography.
Concentrate the desalted solution under vacuum.
Crystallize D-Ribose by adding ethanol and allowing it to stand at 4°C.
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
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Experimental Protocol: Chemical Synthesis of D-Ribose
from D-Glucose
This protocol provides a simplified overview of a multi-step chemical synthesis route.

1. Conversion of D-Glucose to D-Allose:

Protect the 1,2 and 5,6 hydroxyl groups of D-glucose.
Oxidize the C3 hydroxyl group to a ketone.
Stereoselectively reduce the ketone to form the D-allose configuration.

2. Oxidative Cleavage to a Pentodialdose Derivative:

Selectively deprotect the 5,6 hydroxyl group.
Perform oxidative cleavage of the C5-C6 bond using an oxidizing agent like sodium
periodate to yield a protected pentodialdose.

3. Reduction and Deprotection:

Reduce the aldehyde group at C5 to a primary alcohol.
Remove all protecting groups under acidic conditions to yield D-Ribose.
Purify the final product by crystallization.

Biological Signaling and Metabolic Pathways
D-Ribose is a central molecule in two critical metabolic pathways: the Pentose Phosphate

Pathway (PPP) and Nucleotide Biosynthesis.

The Pentose Phosphate Pathway (PPP)
The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor

for nucleotide synthesis, ribose-5-phosphate.
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Figure 1. The Pentose Phosphate Pathway.

Nucleotide Biosynthesis
Ribose-5-phosphate, generated from the PPP, is the starting point for the synthesis of purine

and pyrimidine nucleotides. It is first converted to phosphoribosyl pyrophosphate (PRPP).
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Figure 2. Overview of Nucleotide Biosynthesis.

Experimental Workflows
Workflow for Studying the Effect of D-Ribose on Cellular
ATP Levels
This workflow describes a typical experiment to assess the impact of D-Ribose

supplementation on intracellular ATP concentrations.
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Figure 3. Experimental Workflow for ATP Measurement.

Conclusion
D-Ribose (Ruboxyl) is a vital monosaccharide with a well-defined chemical structure and a

central role in cellular bioenergetics. Its production through microbial fermentation offers a

scalable and efficient method for obtaining this important molecule for research and therapeutic

applications. The detailed understanding of its involvement in the Pentose Phosphate Pathway
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and nucleotide biosynthesis provides a solid foundation for investigating its potential in various

physiological and pathological conditions. The experimental protocols and workflows presented

in this guide are intended to serve as a practical resource for scientists and researchers in the

field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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